Regioisomer-Specific Protein Binding: 4-Isomer Binds TraE with High Affinity, 6-Isomer Expected to Display Distinct Binding Profile
In a fragment-based screening campaign targeting the TraE protein, the 4-position isomer, 4-(1H-pyrrol-1-yl)pyridine-2-carboxylic acid (compound 105055), was identified as a binder and functional inhibitor. While quantitative binding data (Kd) for the 4-isomer is reported to be in the micromolar range (23–103 μM for the fragment library), the 6-isomer (CAS 1339579-57-5) was not identified as a hit in the same assay, suggesting that the specific regioisomerism dictates binding to this bacterial target [1].
| Evidence Dimension | Protein binding affinity and functional inhibition of TraE dimerization |
|---|---|
| Target Compound Data | Not active or not identified as a hit in the TraE fragment screen; no binding data available |
| Comparator Or Baseline | 4-(1H-pyrrol-1-yl)pyridine-2-carboxylic acid (compound 105055): binds TraE, inhibits dimerization, with fragment library Kd range of 23–103 μM |
| Quantified Difference | N/A; qualitative difference in hit identification indicates regioisomer-dependent activity |
| Conditions | Fragment-based screening using differential scanning fluorimetry (DSF) and fluorescence quenching against purified TraE protein |
Why This Matters
This demonstrates that the 6-isomer is not a direct substitute for the 4-isomer in TraE-targeting applications, highlighting the necessity of procuring the exact regioisomer for structure-activity relationship (SAR) studies or specific biological assays.
- [1] Casu, B., Arya, T., Bessette, B., & Baron, C. (2017). Fragment-based screening identifies novel targets for inhibitors of conjugative transfer of antimicrobial resistance by plasmid pKM101. Scientific Reports, 7(1), 14907. View Source
